7-(furan-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(furan-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a furan ring, a triazole ring, and a pyrimidine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(furan-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields within a short reaction time . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
For industrial production, the microwave-mediated synthesis method can be scaled up. This method demonstrates good functional group tolerance and broad substrate scope, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(furan-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted triazolopyrimidine derivatives.
Scientific Research Applications
7-(furan-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anticancer properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including cancer treatment.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(furan-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridine: Shares a similar triazole ring structure and exhibits various biological activities.
1,3,5-Triazine-2,4-diamines: Contains a triazine ring and is known for its biological activities.
Uniqueness
What sets 7-(furan-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide apart is its specific combination of a furan ring, a triazole ring, and a pyrimidine ring
Properties
Molecular Formula |
C18H17N5O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
7-(furan-2-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H17N5O2/c1-11-6-3-4-7-13(11)22-17(24)15-12(2)21-18-19-10-20-23(18)16(15)14-8-5-9-25-14/h3-10,16H,1-2H3,(H,22,24)(H,19,20,21) |
InChI Key |
ZITZDECSBMNMPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CO4)C |
Origin of Product |
United States |
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